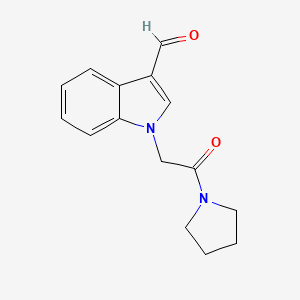
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde, with the CAS number 347320-40-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₆N₂O₂
- Molecular Weight : 256.30 g/mol
- Structure : The compound features an indole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization of the indole structure. Specific methodologies can vary, but they often include condensation reactions that yield the desired aldehyde derivative.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds, particularly focusing on their effects on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma) and HSAEC1-KT (non-cancerous control).
- Methodology : MTT assays were employed to assess cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours.
Results indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cells, with some showing significant reductions in viability compared to controls like cisplatin .
| Compound | Cell Line | Viability (%) | Remarks |
|---|---|---|---|
| Compound A | A549 | 66% | Effective cytotoxicity |
| Compound B | HSAEC1-KT | 78% | Less effective against non-cancerous cells |
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been extensively studied. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli.
In vitro tests demonstrated that certain analogs exhibited promising antimicrobial activity, although specific data on this compound's efficacy remains limited. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various pathogens .
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| S. aureus | 0.0039 | Strong |
| E. coli | >64 | Weak |
Case Studies
One notable study focused on the synthesis and biological evaluation of a series of indole-based compounds, highlighting their potential as anticancer agents. The study revealed that modifications to the indole structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Another research effort investigated the modulation of autophagy pathways by indole derivatives, linking these mechanisms to neuroprotective effects in neuronal models. This indicates a broader therapeutic potential beyond oncology .
特性
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-11-12-9-17(14-6-2-1-5-13(12)14)10-15(19)16-7-3-4-8-16/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOZNYHNBODLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














